molecular formula C20H19N5 B1669821 Dapivirine CAS No. 244767-67-7

Dapivirine

Cat. No.: B1669821
CAS No.: 244767-67-7
M. Wt: 329.4 g/mol
InChI Key: ILAYIAGXTHKHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dapivirine is a non-nucleoside reverse transcriptase inhibitor developed to prevent human immunodeficiency virus (HIV) infection. It is primarily used in the form of a vaginal ring to reduce the risk of HIV transmission in women. The compound works by inhibiting the replication of the virus, thereby preventing the establishment of infection .

Mechanism of Action

Target of Action

Dapivirine is a non-nucleoside reverse transcriptase inhibitor . Its primary target is the Gag-Pol polyprotein , a crucial protein in the life cycle of the HIV virus.

Mode of Action

This compound works by irreversibly binding to and inhibiting HIV reverse transcriptase . This prevents the conversion of viral RNA into proviral DNA, thereby stopping the virus from multiplying and spreading in the body .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, this compound disrupts this cycle, preventing the virus from replicating within host cells .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its local administration via a vaginal ring . This results in high local drug concentrations and minimal systemic exposure . The terminal elimination half-life of this compound was determined to be approximately 82 hours in plasma and 13 hours in cervical vaginal fluid . This compound is a CYP1A1 and CYP3A4 substrate , but undergoes minimal to no metabolism by UGT1A enzymes, UGT2B7, and Phase 2 enzymes .

Result of Action

The primary result of this compound’s action is the prevention of HIV-1 infections . It achieves this by inhibiting the replication of the virus within host cells . This makes it a promising candidate for use in pre-exposure prophylaxis (PrEP) against HIV .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the vaginal ring delivery system is designed to provide a controlled and sustained release of the drug, which can be influenced by factors such as vaginal pH and the presence of other vaginal infections . Furthermore, the effectiveness of this compound can be affected by adherence to the treatment regimen .

Biochemical Analysis

Biochemical Properties

Dapivirine interacts with the enzyme reverse transcriptase, which is crucial for the replication of HIV . It acts as a substrate for the enzymes CYP1A1 and CYP3A4, but undergoes minimal to no metabolism by UGT1A enzymes, UGT2B7, and Phase 2 enzymes .

Cellular Effects

This compound has shown to have significant effects on cellular processes related to HIV infection. It inhibits the conversion of viral RNA to proviral DNA, thereby preventing the replication of the virus within the cell . This inhibition of reverse transcriptase disrupts the life cycle of HIV, preventing the virus from multiplying and spreading.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the HIV reverse transcriptase enzyme. This binding is irreversible, leading to the inhibition of the enzyme and preventing the conversion of viral RNA to proviral DNA . This stops the replication of the virus and its subsequent spread within the body.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be effective over time. The this compound Vaginal Ring, for instance, releases approximately 4 mg of this compound over a period of one month . This slow and controlled release ensures a sustained level of the drug, providing long-term protection against HIV infection.

Metabolic Pathways

This compound’s metabolic pathways involve its interaction with certain enzymes. It acts as a substrate for the enzymes CYP1A1 and CYP3A4 . It undergoes minimal to no metabolism by UGT1A enzymes, UGT2B7, and Phase 2 enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated through its formulation. For instance, the this compound Vaginal Ring allows for the localized and controlled release of the drug, ensuring its distribution in the vaginal tissue .

Subcellular Localization

The subcellular localization of this compound would be primarily at the site of action, which is the reverse transcriptase enzyme of the HIV virus. By binding to this enzyme, this compound prevents the conversion of viral RNA to proviral DNA, thereby inhibiting the replication of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dapivirine is synthesized through a multi-step process involving the formation of a pyrimidine ring and subsequent functionalization. The key steps include:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This typically includes:

Chemical Reactions Analysis

Types of Reactions

Dapivirine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Dapivirine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its application as a vaginal ring, providing a long-acting and user-controlled method for HIV prevention. This distinguishes it from other antiretroviral drugs that are typically administered orally .

Properties

IUPAC Name

4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAYIAGXTHKHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179244
Record name Dapivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244767-67-7
Record name Dapivirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244767677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapivirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dapivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile
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Record name DAPIVIRINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of intermediate 49 (0.082 mol) and 5.4 N HCl in 2-propanol (0.086 mol) in water (300 ml) was stirred and warmed to 40-45° C. over 30 minutes, 4-Amino-benzonitrile (0.242 mol) was added at 40-45° C. The reaction mixture was stirred and refluxed for 4.5 hours, then cooled to room temperature. The mixture was alkalized by portionwise addition of NaHCO3. This mixture was extracted with ethylacetate. The organic layer was separated, washed with brine, dried, filtered and the solvent was evaporated. This fraction was stirred in ethanol p.a. (100 ml), filtered off, washed with ethanol (50 ml), then dried, yielding 23.1 g (86%) 4-[[4-[(2,4,6-trimethylphenyl)-amino]-2-pyrimidinyl]amino]benzonitrile (compound 52).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Dapivirine?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts as a HIV-1 microbicide. [, , , ] It binds to HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA, and blocks its activity. [, ] This prevents the virus from replicating and integrating into the host cell's DNA.

Q2: How does this compound binding to HIV-1 RT differ from nucleoside reverse transcriptase inhibitors (NRTIs)?

A2: Unlike NRTIs, which compete with natural nucleotides for incorporation into viral DNA, this compound binds to a distinct allosteric site on the RT enzyme. [, ] This binding induces conformational changes that inhibit the enzyme's catalytic activity, preventing viral DNA synthesis.

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C26H27N5 and its molecular weight is 421.54 g/mol. []

Q4: What is known about the spectroscopic characteristics of this compound?

A4: this compound's structural characterization includes infrared (IR) spectroscopy, which provides information about its functional groups and bonding patterns. [, ]

Q5: How does the formulation of this compound affect its stability and release?

A5: this compound has been incorporated into various formulations, including vaginal rings, gels, and films. [, , , , , , ] The matrix composition of these formulations, such as silicone elastomer in vaginal rings, influences the drug's release kinetics and stability. [, , ]

Q6: What challenges are associated with this compound's solubility and how have these been addressed in formulation development?

A6: this compound exhibits poor water solubility, which can limit its bioavailability. [] To overcome this, researchers have explored solid dispersion systems using polymers like chitosan, locust bean gum, and pectin to enhance its solubility and dissolution rate. [, ]

Q7: How do this compound concentrations in cervicovaginal fluid and tissues relate to its antiviral activity?

A8: this compound concentrations in cervicovaginal fluids and tissues have been shown to be several orders of magnitude higher than its in vitro IC50 and IC99 values against HIV-1. [, , ] This indicates that the drug reaches pharmacologically relevant levels at the target site, supporting its potential for HIV-1 prevention.

Q8: How does the vaginal microbiome affect this compound's pharmacokinetics and effectiveness?

A9: Studies have revealed that the vaginal microbiome can influence the pharmacokinetics of this compound. Specifically, it has been observed that the drug can bind to certain bacterial species, potentially affecting its bioavailability and antiviral activity. []

Q9: What evidence exists to support the safety of using the this compound vaginal ring with hormonal contraceptives?

A10: Research has shown that the use of the this compound vaginal ring does not negatively impact the effectiveness of hormonal contraception, such as injectable depot medroxyprogesterone acetate, injectable norethisterone enanthate, hormonal implants, and oral contraceptive pills. []

Q10: What in vitro models have been used to evaluate this compound's antiviral activity?

A11: this compound's antiviral activity has been extensively studied in various in vitro models, including cell lines like MT4 cells and human cervical explant cultures. [, , ] These models have been instrumental in demonstrating the drug's potent inhibitory effects against a broad range of HIV-1 isolates, including NNRTI-resistant strains. []

Q11: What animal models have been used to evaluate this compound's safety and pharmacokinetics?

A12: Preclinical studies in animal models, such as rabbits and rhesus macaques, have played a crucial role in assessing the safety and pharmacokinetics of this compound. [, ] These studies demonstrated that vaginal administration of this compound resulted in high drug levels in vaginal and cervical tissues, supporting its potential as a topical microbicide. [, ]

Q12: What are the results of clinical trials evaluating this compound's efficacy for HIV-1 prevention?

A13: Two Phase III clinical trials, MTN-020/ASPIRE [, ] and IPM-027 The Ring, [] demonstrated that the this compound vaginal ring safely and effectively reduced the risk of HIV-1 infection in women. The ASPIRE trial reported a 27% reduction in HIV-1 incidence, while The Ring study showed a 31% reduction. [, , ]

Q13: What is the impact of this compound on cervicovaginal immunity and the vaginal microbiome?

A14: Studies have shown that the this compound vaginal ring has minimal impact on cervicovaginal immunity and the vaginal microbiome in adolescent girls. []

Q14: Has this compound been studied in breastfeeding women? If so, what are the findings?

A16: A Phase 1 study (MTN-029/IPM 039) assessed this compound transfer into breast milk, blood plasma, and cervicovaginal fluid among lactating women using the this compound vaginal ring. [] The study found low concentrations of this compound in breast milk and plasma, and a favorable safety profile, supporting further investigation in this population. []

Q15: What are some of the drug delivery strategies being explored to improve this compound's efficacy?

A17: Researchers are actively exploring innovative drug delivery systems and formulations to further enhance this compound's efficacy and user acceptability. This includes the development of long-acting formulations, such as biodegradable vaginal rings, to reduce the frequency of administration and improve adherence. [] Additionally, researchers are investigating nanoparticle-based formulations for targeted delivery of this compound to specific cells or tissues within the female genital tract. [, ]

Q16: What are the potential benefits of developing a combination microbicide vaginal ring containing this compound and other antiretroviral drugs?

A18: Combining this compound with other antiretroviral drugs, such as darunavir, in a single vaginal ring holds promise for enhancing HIV-1 prevention efficacy. Pre-clinical studies have shown that such a combination is feasible and can achieve the desired pharmacokinetic profiles in animal models. []

Q17: What are the ethical considerations surrounding the development and implementation of HIV prevention strategies like this compound?

A19: The development and implementation of HIV prevention strategies, including the this compound vaginal ring, necessitate careful consideration of ethical principles, such as informed consent, beneficence, and justice. [] Engaging with communities and potential users throughout the research and development process is crucial to ensure that these interventions meet their needs, address their concerns, and are implemented in a culturally sensitive and ethical manner. []

Q18: What is the significance of cost-effectiveness analyses in evaluating the implementation of the this compound vaginal ring?

A20: As the this compound vaginal ring moves closer to wider implementation, understanding its cost-effectiveness is paramount. Mathematical modeling studies are employed to estimate the potential impact, cost, and cost-effectiveness of the ring under different implementation scenarios. [] These analyses help policymakers and stakeholders make informed decisions about resource allocation and prioritize interventions that offer the most significant public health benefit within the context of available resources. []

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